molecular formula C25H23ClN2O3 B248369 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No. B248369
M. Wt: 434.9 g/mol
InChI Key: PITLXCSPMSCZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential use in treating cancer and inflammatory diseases.

Mechanism of Action

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone inhibits the activity of several kinases, including JAK2, FLT3, and RET. These kinases are involved in cell proliferation and survival, making them attractive targets for cancer and inflammatory disease therapy. By inhibiting these kinases, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET. These kinases are involved in cell proliferation and survival, making them attractive targets for cancer and inflammatory disease therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is that it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, one limitation of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is its low yield in the synthesis method, which can make it difficult to produce large quantities for use in lab experiments.

Future Directions

There are several future directions for the study of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. One direction is to further investigate its potential use in treating cancer and inflammatory diseases. Another direction is to optimize the synthesis method to increase the yield of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. Additionally, further studies can be conducted to investigate the mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves several steps, including the reaction between 4-chlorophenol and ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]propan-1-one to form 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone. The yield of this synthesis method is approximately 20%.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied for its potential use in treating cancer and inflammatory diseases. In one study, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone was found to inhibit the growth of lung cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study, 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone was found to reduce inflammation in a mouse model of colitis.

properties

Product Name

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H23ClN2O3/c26-22-10-12-23(13-11-22)31-18-24(29)27-14-16-28(17-15-27)25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13H,14-18H2

InChI Key

PITLXCSPMSCZDB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.